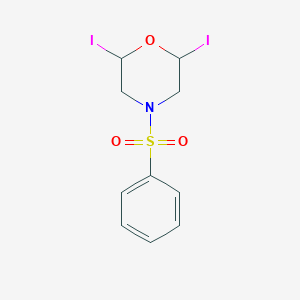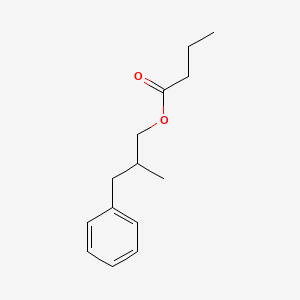
2-Methyl-3-phenylpropyl butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-phenylpropyl butanoate is an ester compound known for its pleasant aroma, often used in the fragrance and flavor industry. Esters like this compound are characterized by their general formula RCOOR’, where R and R’ are alkyl or aryl groups . This compound is particularly notable for its fruity scent, making it a valuable component in perfumes and flavorings.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-3-phenylpropyl butanoate can be synthesized through the esterification of 2-Methyl-3-phenylpropanol with butanoic acid. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, and is conducted under reflux conditions to drive the reaction to completion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of acid chlorides or anhydrides instead of carboxylic acids to increase the reaction rate and yield. The process involves the reaction of 2-Methyl-3-phenylpropanol with butanoyl chloride in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct .
Types of Reactions:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride is a common reducing agent for esters.
Transesterification: Catalysts like sodium methoxide are used to facilitate the exchange of ester groups.
Major Products:
Hydrolysis: 2-Methyl-3-phenylpropanol and butanoic acid.
Reduction: 2-Methyl-3-phenylpropanol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
2-Methyl-3-phenylpropyl butanoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-3-phenylpropyl butanoate primarily involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity aroma. At the molecular level, the ester bond in this compound can undergo hydrolysis, releasing the corresponding alcohol and acid, which may further interact with biological pathways .
Comparison with Similar Compounds
Methyl butanoate: Known for its apple-like aroma.
Ethyl butanoate: Has a pineapple-like scent.
2-Methylpropyl propanoate: Known for its rum-like aroma.
Uniqueness: 2-Methyl-3-phenylpropyl butanoate is unique due to its specific structure, which imparts a distinct fruity aroma that is different from other esters. Its combination of a phenyl group and a butanoate ester makes it particularly valuable in creating complex fragrance profiles .
Properties
CAS No. |
652984-31-1 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(2-methyl-3-phenylpropyl) butanoate |
InChI |
InChI=1S/C14H20O2/c1-3-7-14(15)16-11-12(2)10-13-8-5-4-6-9-13/h4-6,8-9,12H,3,7,10-11H2,1-2H3 |
InChI Key |
YBSUKZUKFZUWMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-{7-[(But-2-yn-1-yl)oxy]hepta-1,3-diene-6,6-diyl}dibenzene](/img/structure/B12526216.png)
![N-(2,2-Dimethoxyethyl)-6-[5-(phenylsulfanyl)thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B12526229.png)
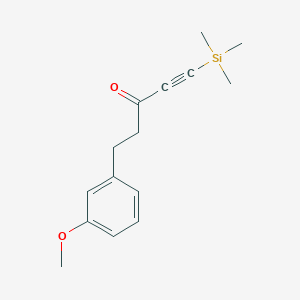
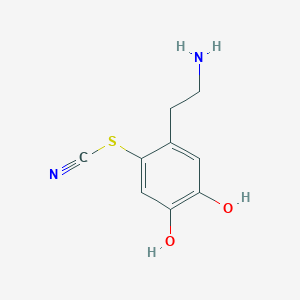
![3-{[(2S)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B12526256.png)
![6-(4-Chlorophenyl)-3-(4-ethoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12526263.png)
![1-Methyl-4-[(1,1,2-trifluoropropan-2-yl)sulfanyl]benzene](/img/structure/B12526267.png)
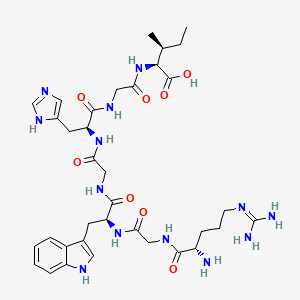
![2-N-[(E)-hydrazinylidenemethyl]-1H-pyrrole-2,5-dicarboxamide](/img/structure/B12526287.png)
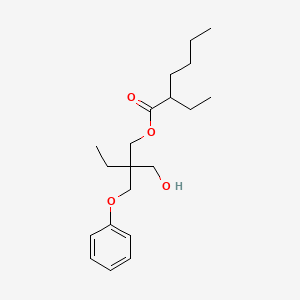
![3-{[(3,5-Difluorophenyl)methyl]amino}benzoic acid](/img/structure/B12526304.png)
![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)
